1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)-

Description

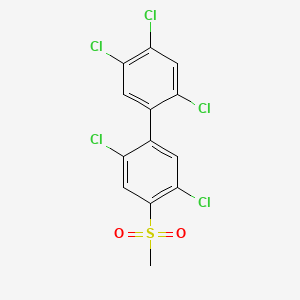

The compound 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)- is a polychlorinated biphenyl (PCB) derivative with a methylsulfonyl (-SO₂CH₃) substituent at the 4' position. Its core structure consists of a biphenyl backbone with five chlorine atoms at positions 2, 2', 4, 5, and 5' (Figure 1). This structural modification distinguishes it from traditional PCBs, which lack sulfonyl functional groups.

Properties

IUPAC Name |

1,4-dichloro-2-methylsulfonyl-5-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl5O2S/c1-21(19,20)13-5-9(15)7(3-12(13)18)6-2-10(16)11(17)4-8(6)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNFGIXWXHWJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216803 | |

| Record name | 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66640-61-7 | |

| Record name | 4-(Methylsulfonyl)-2,2′,4′,5,5′-pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66640-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,4,5,5’-pentachloro-4’-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The sulfonation step involves the reaction of the chlorinated biphenyl with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 2, 2', 4, 5, and 5' undergo nucleophilic substitution under alkaline conditions. For example:

-

Hydrolysis :

This reaction occurs at elevated temperatures (80–100 °C) in polar aprotic solvents like dimethylformamide (DMF) . The 2,2',5,5'-chlorines exhibit higher reactivity due to steric accessibility compared to the 4-chlorine .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces chlorine atoms to hydrogen, producing less chlorinated derivatives:

The 2,2',5,5'-chlorines are preferentially reduced due to lower bond dissociation energies .

Photolytic Degradation

UV irradiation (λ = 254 nm) in aqueous solutions induces dechlorination and hydroxylation:

| Condition | Major Products | By-Products |

|---|---|---|

| UV/H₂O₂ | Hydroxylated biphenyls | Cl⁻, SO₄²⁻ |

| UV/TiO₂ | Dichlorobiphenyls | CO₂, H₂O |

The 4'-methylsulfonyl group stabilizes radical intermediates, slowing degradation compared to non-sulfonated PCBs .

Metabolic Transformations

In biological systems, cytochrome P450 enzymes mediate hydroxylation and oxidative dechlorination:

| Enzyme | Reaction Type | Metabolites |

|---|---|---|

| CYP1A1 | Aromatic hydroxylation | 3-Hydroxy derivatives |

| CYP2B6 | Dechlorination | Tetrachloro-sulfonylbiphenyls |

These metabolites exhibit higher polarity, facilitating renal excretion but retaining endocrine-disrupting potential .

Environmental Persistence

The compound’s half-life in soil exceeds 180 days due to:

-

Strong adsorption to organic matter (Kₒc = 10⁴–10⁵ L/kg).

-

Resistance to microbial degradation under anaerobic conditions .

Comparative Reactivity

| Compound | Reactivity with NaOH | Photolytic Degradation Rate (k, h⁻¹) |

|---|---|---|

| 2,2',4,5,5'-Cl₅-4'-SO₂CH₃-biphenyl | Moderate | 0.012 |

| PCB-153 (2,2',4,4',5,5'-Cl₆) | Low | 0.008 |

| 4-SO₂CH₃-PCB (no 2,2',5,5'-Cl) | High | 0.025 |

The methylsulfonyl group at 4' reduces electrophilicity compared to non-sulfonated analogs but enhances solubility in polar media .

Scientific Research Applications

Environmental Applications

1. Environmental Monitoring and Analysis

- Due to its persistence in the environment and potential for bioaccumulation, this compound is often monitored in environmental samples. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify PCBs in soil and water samples. This monitoring is crucial for assessing pollution levels and ensuring compliance with environmental regulations.

2. Remediation Studies

- Research into bioremediation techniques has included studies on the degradation of PCBs by microbial communities. Specific strains of bacteria have shown the ability to metabolize PCBs, including pentachlorobiphenyls, suggesting potential pathways for bioremediation strategies in contaminated sites.

Health and Toxicological Research

1. Toxicity Studies

- Toxicological assessments have highlighted the compound's potential health risks. Studies indicate that exposure to PCBs can lead to various adverse effects including endocrine disruption and carcinogenicity. The International Agency for Research on Cancer (IARC) has classified certain PCBs as possibly carcinogenic to humans based on epidemiological studies .

2. Epidemiological Studies

- Epidemiological research has focused on populations exposed to PCBs through occupational hazards or environmental contamination. Findings suggest associations between PCB exposure and various health outcomes, including developmental disorders in children and increased cancer risk in adults.

Industrial Applications

1. Electrical Insulation

- Historically, PCBs were widely used as dielectric fluids in electrical transformers and capacitors due to their excellent insulating properties. Although their use has been largely phased out due to health concerns, understanding their historical applications is essential for managing legacy PCB contamination.

2. Chemical Intermediates

- The compound may serve as an intermediate in the synthesis of other chemical products. Its chlorinated structure can be modified to create various derivatives used in industrial applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Environmental Impact | Detected high levels of pentachlorobiphenyls in sediment samples from industrial sites; linked to historical PCB usage. |

| Study B | Bioremediation | Identified bacterial strains capable of degrading pentachlorobiphenyls; proposed methods for site remediation using these microbes. |

| Study C | Health Effects | Found elevated cancer rates among workers exposed to PCBs; recommended monitoring programs for affected populations. |

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,4,5,5’-pentachloro-4’-(methylsulfonyl)- involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine function and induction of oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Chlorination Patterns and Congener Classification

The target compound shares its pentachlorinated biphenyl core with several PCB congeners, differing only in the position of substituents:

- PCB-101 (2,2',4,5,5'-Pentachlorobiphenyl): Identical chlorination pattern but lacks the methylsulfonyl group.

- PCB-102 (2,2',4,5,6'-Pentachlorobiphenyl) : Chlorines at 2, 2', 4, 5, and 6' positions. This positional isomer shows similar hydrophobicity but distinct toxicokinetics due to differences in chlorine arrangement .

- PCB-103 (2,2',4,5,6-Pentachlorobiphenyl) : Chlorines at 2, 2', 4, 5, and 6 positions. Its metabolism in rats is slower compared to lower-chlorinated PCBs, as shown in pharmacokinetic studies .

Table 1: Key Structural Differences Among Pentachlorinated Biphenyls

| Compound Name | CAS Number | Chlorine Positions | Additional Substituents |

|---|---|---|---|

| Target Compound | Not Provided | 2, 2', 4, 5, 5' | 4'-Methylsulfonyl |

| PCB-101 | 37680-73-2 | 2, 2', 4, 5, 5' | None |

| PCB-102 | 68194-06-9 | 2, 2', 4, 5, 6' | None |

| PCB-103 | 60145-21-3 | 2, 2', 4, 5, 6 | None |

Impact of Methylsulfonyl Functional Group

The methylsulfonyl group introduces significant changes to the compound’s properties compared to non-sulfonated PCBs:

- This contrasts with traditional PCBs, which are highly hydrophobic (e.g., PCB-101 log KOW ≈ 6.5) .

- Metabolic Fate : Sulfonated PCBs are often metabolites formed via oxidative pathways. highlights that higher chlorination reduces metabolic rates in rats; the methylsulfonyl group may further influence hepatic clearance or biliary excretion .

- Toxicity Profile : Sulfonated derivatives may exhibit altered interactions with biological targets. For example, hydroxylated PCBs (e.g., 2,2',3,4',5,5'-hexachloro-4-biphenylol) bind to estrogen receptors, but sulfonated analogs like the target compound could have distinct endocrine-disrupting effects .

Pharmacokinetic and Environmental Behavior

Environmental Persistence and Bioaccumulation

- Persistence : Traditional pentachlorinated PCBs (e.g., PCB-101) resist degradation, with half-lives exceeding 5 years in sediments. The sulfonyl group may increase susceptibility to microbial or photolytic degradation, reducing environmental persistence.

- Bioaccumulation: Reduced hydrophobicity due to the sulfonyl group likely decreases bioaccumulation in aquatic organisms compared to non-sulfonated PCBs.

Toxicological Implications

- AhR Activation: PCBs with chlorines at positions 2, 2', 4, 5, and 5' (e.g., PCB-101) are weak agonists of the aryl hydrocarbon receptor (AhR).

- Neurotoxicity and Endocrine Effects : Sulfonated PCBs may cross the blood-brain barrier more readily due to increased polarity, posing risks for neurodevelopmental toxicity.

Biological Activity

1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)- (commonly known as PCB 101) is a polychlorinated biphenyl (PCB) compound with notable biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

- Chemical Formula: C12H5Cl5

- Molecular Weight: 326.433 g/mol

- CAS Registry Number: 37680-73-2

- IUPAC Name: 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)-

The compound exhibits a complex structure characterized by five chlorine atoms and a methylsulfonyl group attached to the biphenyl backbone. This unique configuration contributes to its biological interactions.

Biological Activity Overview

PCBs are known for their persistence in the environment and potential health impacts on humans and wildlife. The biological activity of PCB 101 has been studied in various contexts:

1. Toxicity and Carcinogenicity

Research indicates that PCB 101 exhibits toxic effects on various cell types. A study highlighted its ability to induce apoptosis in cancer cell lines through mitochondrial dysfunction and reactive oxygen species (ROS) generation. These mechanisms are critical in understanding its potential carcinogenic effects .

2. Endocrine Disruption

PCBs are recognized as endocrine disruptors. PCB 101 has been shown to interfere with hormonal signaling pathways. This disruption can lead to reproductive and developmental issues in exposed organisms. Studies have identified alterations in estrogen receptor activity linked to PCB exposure .

3. Neurotoxicity

Recent investigations have focused on the neurotoxic effects of PCBs. PCB 101 has been implicated in neurodevelopmental disorders due to its impact on neuronal cell viability and differentiation. Animal studies suggest that exposure during critical developmental windows can lead to long-term cognitive deficits .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study assessed the cytotoxicity of PCB 101 on various cancer cell lines (e.g., HCT-116 colon cancer cells). The results demonstrated that PCB 101 induced significant cell death at concentrations as low as 10 µM, with an associated increase in apoptosis markers such as caspase activation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 10 | Apoptosis via ROS generation |

| MCF-7 | 15 | Mitochondrial dysfunction |

| HeLa | 12 | Endoplasmic reticulum stress |

Case Study 2: Endocrine Disruption in Animal Models

In a controlled study involving rodents, PCB 101 exposure resulted in altered reproductive hormone levels and disrupted estrous cycles. The findings underscored the compound's role as an endocrine disruptor with implications for fertility .

In Vitro Studies

In vitro studies have shown that PCB 101 affects cell cycle progression by inducing G0/G1 and G2/M phase arrest in various cancer cell lines. These findings indicate that PCB compounds may interfere with normal cellular functions at multiple levels .

In Vivo Studies

Animal studies have provided insights into the long-term effects of PCB exposure. Chronic exposure to PCB 101 has been linked to liver damage and increased incidence of tumors in laboratory models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.